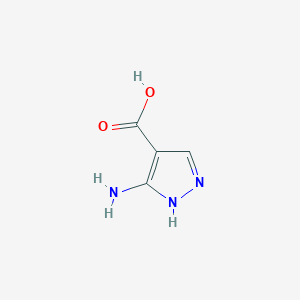

3-Aminopyrazole-4-carboxylic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89246. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-amino-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,8,9)(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRVTZLKQPFHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194494 | |

| Record name | 3-Aminopyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41680-34-6 | |

| Record name | 3-Amino-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41680-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopyrazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041680346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopyrazole-4-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminopyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPYRAZOLE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XI8D7H29Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Aminopyrazole-4-carboxylic acid CAS number and properties

An In-Depth Technical Guide to 3-Aminopyrazole-4-carboxylic Acid: A Cornerstone for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical applications, offering field-proven insights into its versatile role in the creation of novel therapeutics.

Introduction: The Strategic Importance of the Aminopyrazole Scaffold

This compound (CAS No: 41680-34-6) is a member of the pyrazole family, a class of heterocyclic compounds that has garnered immense interest from both academic and industrial researchers.[1][2] The pyrazole nucleus is an easily prepared scaffold with significant therapeutic potential, and the addition of amino and carboxylic acid functional groups at the 3 and 4 positions, respectively, creates a uniquely versatile molecule.[1][3] This specific arrangement of functional groups provides an advantageous framework for designing ligands that can interact with a variety of biological targets, including kinases, cyclooxygenase (COX) enzymes, and p38 MAP kinase.[1][4] Consequently, this compound serves as a crucial starting material for the synthesis of a wide array of biologically active molecules, with applications ranging from anti-inflammatory and anticancer to anti-infective agents.[2][5][6]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. It typically appears as a white to off-white crystalline solid.[5] The molecule's structure, featuring both a basic amino group and an acidic carboxylic acid group, allows it to exist in a zwitterionic form, which influences its physical properties like melting point and solubility.

| Property | Value | Source(s) |

| CAS Number | 41680-34-6 | [7][8] |

| Molecular Formula | C₄H₅N₃O₂ | [6][7] |

| Molecular Weight | 127.10 g/mol | [6] |

| Appearance | White to off-white/beige crystalline powder | [5] |

| Melting Point | 135 °C (dec.) / 118 - 122.00 °C | [9][10] |

| Solubility | Limited in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMF) | [5] |

| IUPAC Name | 3-Amino-1H-pyrazole-4-carboxylic acid | [7] |

| InChI Key | KMRVTZLKQPFHFS-UHFFFAOYSA-N | [8] |

| SMILES | Nc1n[nH]cc1C(O)=O |

Note: Discrepancies in the reported melting point may be due to different measurement conditions or the presence of impurities. The decomposition at higher temperatures is a key characteristic.

Synthesis and Chemical Reactivity

The synthesis of the 3-aminopyrazole core is a well-established area of heterocyclic chemistry, offering several reliable routes.

General Synthesis Pathways

The most common and versatile methods for constructing the 3-aminopyrazole scaffold involve the condensation and cyclization of a hydrazine source with a suitable three-carbon electrophilic partner.[3][5] Key strategies include:

-

Reaction of Hydrazines with β-Ketonitriles: This is a cornerstone method where a hydrazine attacks the carbonyl group of a β-ketonitrile, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile group.[11]

-

Reaction of Hydrazines with α,β-Unsaturated Nitriles: This approach, particularly with nitriles bearing a leaving group on the double bond, is another extensively used route to produce 3(5)-aminopyrazoles.[3][11]

The choice of reactants and conditions, such as the use of substituted hydrazines and the nature of the solvent or catalyst, allows for regioselective control, which is critical for directing the synthesis towards the desired isomer.[11]

Caption: Generalized workflow for the synthesis of the 3-aminopyrazole core.

A Representative Synthetic Protocol

While specific, validated protocols for this compound are proprietary or scattered in primary literature, a generalized experimental procedure based on established methodologies can be outlined. The causality behind this approach lies in the inherent reactivity of the chosen precursors.

Objective: To synthesize a this compound derivative.

Methodology:

-

Step 1: Preparation of the Precursor. A suitable three-carbon precursor, such as ethyl 2-cyano-3-ethoxyacrylate, is selected. The ethoxy group serves as a good leaving group, and the nitrile and ester functionalities are primed for reaction with hydrazine.

-

Step 2: Cyclization Reaction. The precursor is dissolved in a polar solvent like ethanol. Hydrazine hydrate is added to the solution, often at room temperature. The reaction is typically exothermic. The first nucleophilic attack occurs, leading to the displacement of the ethoxy group.

-

Step 3: Ring Closure. The reaction mixture is then heated to reflux. This provides the energy needed for the intramolecular cyclization, where the terminal amino group of the hydrazine intermediate attacks the nitrile carbon to form the pyrazole ring.

-

Step 4: Hydrolysis. The resulting ethyl 3-aminopyrazole-4-carboxylate is isolated. To obtain the final carboxylic acid, the ester is hydrolyzed under basic conditions (e.g., using NaOH or KOH), followed by acidification to precipitate the product.

-

Step 5: Purification. The crude this compound is purified by recrystallization from an appropriate solvent system (e.g., water or an alcohol/water mixture) to yield the final product.

Self-Validation: Each step is monitored using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The final structure and purity are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.[12][13]

The Role of this compound in Drug Discovery

The true value of this compound lies in its application as a versatile scaffold in medicinal chemistry.[6] The pyrazole core is a known "privileged structure," meaning it can bind to a variety of biological targets. The amino and carboxylic acid groups provide convenient handles for synthetic modification, allowing for the creation of large libraries of compounds for screening.

Key Therapeutic Areas:

-

Anticancer and Anti-Inflammatory Agents: A significant body of research focuses on 3-aminopyrazole derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.[1][2][4] The recent FDA approval of Pirtobrutinib, a kinase inhibitor containing an aminopyrazole core, highlights the clinical success of this scaffold.[1]

-

Anti-Infective Agents: Derivatives have been investigated for their potential as antibacterial and antiviral agents.[2][4]

-

Factor Xa Inhibitors: The scaffold is used for the preparation of arylsulfonamidopiperidone derivatives, which are a novel class of inhibitors for Factor Xa, a key enzyme in the blood coagulation cascade.[10]

Caption: Diversification potential of the this compound scaffold.

Safety, Handling, and Storage

Proper handling of this compound is crucial in a laboratory setting. While one safety data sheet indicates it is not considered hazardous under OSHA standards, others classify it as an irritant.[9] Adhering to best practices is mandatory.

-

Hazard Classifications: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including a dust mask (type N95 or equivalent), safety glasses or goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[5] Avoid contact with skin, eyes, and clothing.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place.[6] Recommended storage temperatures vary, with some suppliers suggesting 2-8°C for optimal long-term stability.[10]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its robust synthesis, coupled with the versatile reactivity of its functional groups, provides a reliable platform for the development of novel therapeutic agents. As research continues to uncover new biological targets, the importance of foundational scaffolds like this compound will undoubtedly grow, paving the way for the next generation of innovative medicines.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound [myskinrecipes.com]

- 7. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound | 41680-34-6 [chemicalbook.com]

- 11. soc.chim.it [soc.chim.it]

- 12. spectrabase.com [spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

A Comprehensive Technical Guide to the Synthesis of 3-Aminopyrazole-4-carboxylic Acid from Ethyl Cyanoacetate

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway to 3-aminopyrazole-4-carboxylic acid, a pivotal heterocyclic building block in medicinal and agrochemical research. Commencing with the readily available starting material, ethyl cyanoacetate, this document details a robust three-step synthesis. The guide elucidates the underlying reaction mechanisms, provides meticulously detailed experimental protocols, and offers critical insights into the causal factors governing experimental choices. Designed for researchers, scientists, and professionals in drug development, this paper emphasizes scientific integrity, reproducibility, and safety. All procedural steps are supported by authoritative references, and key transformations are visualized through mechanistic diagrams and process workflows.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in modern chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow for diverse functionalization and interaction with biological targets. The this compound moiety, in particular, serves as a crucial intermediate for the synthesis of a wide array of pharmaceuticals, including anti-inflammatory, antiviral, and anticancer agents, as well as potent agrochemicals.[2] This guide focuses on a reliable and scalable synthetic route starting from ethyl cyanoacetate, a commodity chemical, making this pathway both economically and practically significant for laboratory and industrial applications.

The synthesis unfolds across three primary stages:

-

Activation of Ethyl Cyanoacetate: Formation of ethyl (ethoxymethylene)cyanoacetate.

-

Heterocyclization: Condensation with hydrazine to construct the pyrazole ring.

-

Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

This document will dissect each stage, providing the necessary theoretical foundation and practical guidance for successful execution.

Mechanistic Underpinnings and Strategic Considerations

A thorough understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and adaptation of the synthesis. This section details the chemical transformations that govern the formation of the target molecule.

Step 1: The Role of Orthoformate and Acetic Anhydride in Activating Ethyl Cyanoacetate

The initial step involves the reaction of ethyl cyanoacetate with triethyl orthoformate. Ethyl cyanoacetate possesses an acidic methylene group (α-carbon) due to the electron-withdrawing effects of the adjacent nitrile and ester groups.[1] However, direct reaction with hydrazine would lead to a mixture of undesired products. Therefore, the methylene group must first be activated to ensure regioselective cyclization.

The reaction with triethyl orthoformate, often in the presence of acetic anhydride, achieves this activation by forming ethyl (ethoxymethylene)cyanoacetate.

-

Causality of Reagent Choice:

-

Triethyl Orthoformate (TEOF): TEOF serves as a one-carbon electrophile. Under heating, it acts as a source of a diethoxycarbenium ion, which is highly reactive towards nucleophiles.[3]

-

Acetic Anhydride: While the reaction can proceed without it, acetic anhydride plays a crucial role as a water scavenger and an activator.[4] It reacts with any trace moisture present and also with the ethanol byproduct generated during the reaction, driving the equilibrium towards the product. This prevents the reverse reaction and side reactions, ultimately improving the yield and purity of the intermediate.[5]

-

The mechanism proceeds as follows:

Caption: Formation of the key intermediate.

Step 2 & 3: Pyrazole Ring Formation and Final Hydrolysis

The second step is a classic example of heterocycle synthesis via condensation. The activated intermediate, ethyl (ethoxymethylene)cyanoacetate, is a 1,3-dielectrophile. It reacts with hydrazine, a 1,2-dinucleophile, in a regioselective manner to form the pyrazole ring.

The mechanism involves two key stages:

-

Initial Attack and Cyclization: One nitrogen atom of hydrazine attacks the electrophilic carbon of the ethoxymethylene group, displacing ethanol. This is followed by an intramolecular attack of the second nitrogen atom on the nitrile carbon.

-

Tautomerization: The resulting imine intermediate rapidly tautomerizes to the stable, aromatic 3-aminopyrazole ring system.

The final step is a standard ester hydrolysis (saponification). Treatment of the ethyl 3-amino-4-pyrazolecarboxylate with a strong base, such as sodium hydroxide, followed by acidic workup, cleaves the ester to yield the desired carboxylic acid.[6][7]

Caption: Pyrazole formation and hydrolysis workflow.

Experimental Protocols & Data

This section provides detailed, step-by-step procedures for the synthesis. All operations involving hazardous chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent | CAS No. | M.W. ( g/mol ) | Key Hazards |

| Ethyl Cyanoacetate | 105-56-6 | 113.12 | Harmful if swallowed/inhaled/in contact with skin[8][9] |

| Triethyl Orthoformate | 122-51-0 | 148.20 | Flammable liquid and vapor[10][11] |

| Acetic Anhydride | 108-24-7 | 102.09 | Corrosive, Flammable |

| Hydrazine Hydrate (~80%) | 7803-57-8 | 50.06 | Acutely toxic, Carcinogen, Corrosive[12] |

| Sodium Hydroxide | 1310-73-2 | 40.00 | Corrosive |

| Hydrochloric Acid | 7647-01-0 | 36.46 | Corrosive |

| Ethanol (Anhydrous) | 64-17-5 | 46.07 | Flammable |

| Ethyl Acetate | 141-78-6 | 88.11 | Flammable, Eye Irritant |

Step 1: Synthesis of Ethyl (ethoxymethylene)cyanoacetate

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (0.2 mol, 22.6 g, 21.3 mL) and acetic anhydride (80 mL).

-

Add triethyl orthoformate (0.2 mol, 29.6 g, 33.3 mL) to the mixture.[13]

-

Heat the reaction mixture to 150-160 °C and maintain under reflux for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess acetic anhydride and ethanol byproduct by distillation under reduced pressure.

-

The resulting crude product, a yellow solid or oil, can be used directly in the next step or purified further by vacuum distillation.

-

Typical Yield: 84-90%[13]

-

Characterization Data (Ethyl (ethoxymethylene)cyanoacetate):

Step 2: Synthesis of Ethyl 3-Amino-4-pyrazolecarboxylate

Protocol:

-

In a round-bottom flask, dissolve the crude ethyl (ethoxymethylene)cyanoacetate (e.g., 29.5 mmol, 5 g) in anhydrous ethanol (50 mL).[8]

-

Cool the solution in an ice bath and add hydrazine hydrate (29.5 mmol, 1.48 g, 1.8 mL) dropwise with stirring. Maintain the temperature below 20 °C during addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 10-15 minutes.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours (overnight).[8][15] Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. A light yellow solid should precipitate.

-

Collect the precipitate by filtration. Wash the solid with cold anhydrous ethanol and dry under vacuum.

-

The filtrate can be concentrated, and the residue extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford a second crop of the product.[8]

-

Characterization Data (Ethyl 3-Amino-4-pyrazolecarboxylate):

Step 3: Synthesis of this compound (Hydrolysis)

Protocol:

-

Dissolve ethyl 3-amino-4-pyrazolecarboxylate (e.g., 10 mmol, 1.55 g) in a mixture of methanol or ethanol (20 mL) and an aqueous solution of 1 M sodium hydroxide (20 mL).[7]

-

Stir the resulting mixture at room temperature for 5 hours or heat to reflux for 2-4 hours to ensure complete saponification. Monitor by TLC.

-

After the reaction is complete, cool the mixture and remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous phase in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

A white or off-white precipitate of this compound will form.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

-

Typical Yield: High (often >90%)

-

Characterization Data (this compound):

Safety and Handling

Scientific integrity necessitates a rigorous approach to safety. The reagents used in this synthesis present significant hazards that must be managed with appropriate engineering controls and personal protective equipment.

References

- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. US7161024B2 - Process for the preparation and purification of 2-(alkoxyalkylidene)-3-ketoalkanoic acid esters from 3-ketoalkanoic acid esters - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Saponification-Typical procedures - operachem [operachem.com]

- 8. lobachemie.com [lobachemie.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. multichemindia.com [multichemindia.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 16. chembk.com [chembk.com]

- 17. This compound | 41680-34-6 [chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. dev.spectrabase.com [dev.spectrabase.com]

A Guide to the Spectroscopic Characterization of 3-Aminopyrazole-4-carboxylic Acid

Introduction: The Structural Elucidation of a Key Heterocyclic Building Block

3-Aminopyrazole-4-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science.[1][2] Its unique arrangement of amino, carboxylic acid, and pyrazole functionalities makes it a valuable precursor for synthesizing a wide array of biologically active molecules, including anti-inflammatory, antiviral, and anticancer agents.[1] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity is non-negotiable. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure of this compound.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data, offering insights into the experimental rationale and a detailed interpretation of the spectral features that define this important molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural proof.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

The choice of solvent is critical for molecules with acidic, exchangeable protons (like -NH₂ and -COOH). Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as it forms hydrogen bonds with these protons, slowing their exchange rate and allowing them to be observed as distinct signals in the ¹H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

-

Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Typical parameters: 256-1024 scans, wider spectral width (e.g., 0-200 ppm).

-

Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ is characterized by three main signals, each corresponding to a distinct proton environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7 | Singlet | 1H | CH (C5) | The sole proton on the pyrazole ring is a singlet as it has no adjacent protons to couple with. Its position in the aromatic region is expected for a heterocyclic proton. |

| ~6.0 - 7.0 | Broad Singlet | 2H | NH₂ | The two protons of the amino group are typically broad due to quadrupole effects from the nitrogen atom and potential hydrogen exchange. |

| ~11.0 - 13.0 | Very Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and appears far downfield.[3] Its signal is very broad due to extensive hydrogen bonding and rapid exchange.[4] |

Note: The exact chemical shifts can vary slightly depending on sample concentration and instrument calibration. The data presented is a synthesis of typical values found in spectral databases.[5][6]

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C OOH | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in this characteristic region.[3][7] |

| ~150 - 155 | C 3-NH₂ | The carbon atom bonded to the electronegative amino group (C3) is expected to be the most deshielded carbon within the pyrazole ring. |

| ~130 - 135 | C 5-H | The protonated carbon of the pyrazole ring (C5) appears at a typical chemical shift for an aromatic CH group.[8] |

| ~95 - 105 | C 4-COOH | The carbon atom C4, substituted with the carboxylic acid group, is expected to be the most upfield of the ring carbons. |

Note: These chemical shifts are predicted based on data from similar structures, including 3-aminopyrazole and pyrazole-4-carboxylic acid derivatives, as a direct experimental spectrum was not available in public databases.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound provides clear evidence for its key structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a modern, convenient method for analyzing solid samples directly without the need for extensive preparation like making KBr pellets.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 41680-34-6 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 3-Aminopyrazole(1820-80-0) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

An In-depth Technical Guide to the Solubility of 3-Aminopyrazole-4-carboxylic Acid in Organic Solvents

<

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Aminopyrazole-4-carboxylic acid, a critical building block in pharmaceutical and agrochemical synthesis.[1][2] We delve into the physicochemical principles governing its solubility, present a detailed, field-proven experimental protocol for accurate solubility determination, and summarize known solubility data in a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution to facilitate drug discovery, process development, and formulation design.

Introduction: The Significance of this compound

This compound (C₄H₅N₃O₂) is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its rigid pyrazole scaffold, combined with the reactive amino and carboxylic acid functionalities, makes it a versatile precursor for the synthesis of a diverse array of biologically active molecules.[1][3] It serves as a key intermediate in the development of novel therapeutic agents, including anti-inflammatory, antiviral, and anticancer drugs.[2]

Understanding the solubility of this compound is paramount. In drug discovery, poor solubility can lead to unreliable results in biological assays and hinder lead optimization.[4][5] For process chemists, solubility data is crucial for designing efficient crystallization, purification, and reaction protocols. Formulators rely on this information to develop stable and bioavailable drug products. This guide addresses the practical and theoretical aspects of the solubility of this compound to support these critical research and development activities.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like."[6][7][8] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[6][7] The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.[9]

This compound possesses both a polar heterocyclic ring system and two highly polar functional groups: an amino group (-NH₂) and a carboxylic acid group (-COOH). These groups can participate in hydrogen bonding, both as donors and acceptors. Consequently, its solubility is expected to be highest in polar solvents that can effectively engage in these interactions.

Key Factors Influencing Solubility:

-

Solvent Polarity: Polar solvents, particularly those with high dielectric constants, are better able to solvate the charged or partially charged regions of the this compound molecule.[8][10]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical for dissolving this compound. Solvents like alcohols (e.g., methanol, ethanol) and aprotic polar solvents (e.g., DMSO, DMF) are expected to be effective.[1][11]

-

Temperature: For most solids, solubility increases with temperature as the additional kinetic energy helps to break the crystal lattice forces.[7][10]

The interplay of these factors dictates the extent to which this compound will dissolve in a given organic solvent. A logical workflow for understanding and predicting solubility is presented below.

Caption: Logical workflow for predicting and verifying solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[9][12] This technique is reliable and measures the thermodynamic solubility, which is the true equilibrium concentration of a compound in a saturated solution.[5][13]

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and reproducibility.[9] It ensures that the system reaches equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value. While high-throughput kinetic methods exist, they often measure apparent solubility and can be less precise.[5][13] For generating a reliable technical guide, the thermodynamic solubility provided by the shake-flask method is essential.

Detailed Step-by-Step Protocol

This protocol outlines the procedure for determining the solubility of this compound in an organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (powder form, purity >95%)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a glass vial. An excess is critical to ensure a saturated solution is formed.[14] b. Add a known volume of the desired organic solvent (e.g., 2 mL) to the vial. c. Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).[14] d. Equilibrate the mixture for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[12][14]

-

Sample Separation: a. After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. b. To separate the saturated supernatant from the excess solid, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes). c. Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[14]

-

Quantification: a. Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method. b. Analyze the concentration of the diluted sample using a pre-validated UV-Vis spectrophotometry or HPLC method.[13][15] c. For UV-Vis: Determine the wavelength of maximum absorbance (λmax) for the compound in the specific solvent. Prepare a calibration curve using standard solutions of known concentrations.[15] d. For HPLC: Develop a suitable method (e.g., reverse-phase with a C18 column) to separate and quantify the compound. Prepare a calibration curve from standards of known concentrations.

-

Calculation: a. Calculate the concentration of the undiluted saturated solution by applying the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

The entire experimental workflow is visualized below.

Caption: Step-by-step workflow for the shake-flask method.

Solubility Data and Interpretation

Table 1: Qualitative and Quantitative Solubility of this compound

| Solvent | Solvent Type | Polarity | Expected Solubility | Reported Solubility |

| Water | Polar Protic | High | Limited / Sparingly Soluble | Sparingly soluble[1][11] |

| Methanol | Polar Protic | High | Soluble | Soluble[1][11] |

| Ethanol | Polar Protic | High | Soluble | Soluble[1][11] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Soluble | More soluble[1] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | Soluble | Soluble |

| Acetone | Polar Aprotic | Medium | Moderately Soluble | N/A |

| Acetonitrile | Polar Aprotic | Medium | Slightly Soluble | N/A |

| Dichloromethane (DCM) | Non-polar | Low | Insoluble | Likely insoluble |

| Hexane | Non-polar | Low | Insoluble | Likely insoluble |

Interpretation of Results:

-

High Solubility in Polar Solvents: The data aligns with theoretical predictions. The high solubility in polar solvents like methanol, ethanol, and DMF is attributed to strong dipole-dipole interactions and hydrogen bonding between the solvent and the solute's amino and carboxylic acid groups.[1][11]

-

Limited Solubility in Water: Despite being a polar protic solvent, water's highly structured hydrogen bond network can sometimes be disrupted less favorably by larger organic molecules compared to smaller ones like methanol. The compound is described as sparingly soluble in water.[1]

-

Insolubility in Non-polar Solvents: The compound is expected to be virtually insoluble in non-polar solvents like hexane and dichloromethane. The energy required to break the strong intermolecular forces in the solid crystal lattice of this polar compound is not compensated by the weak van der Waals forces that would form with a non-polar solvent.

Conclusion and Practical Applications

This guide has established the foundational principles and experimental protocols for understanding the solubility of this compound. Its solubility profile is dominated by its polar nature, exhibiting good solubility in polar organic solvents like alcohols, DMF, and DMSO, and poor solubility in non-polar hydrocarbons.

For the research scientist, this information is directly applicable:

-

Reaction Chemistry: DMSO or DMF are suitable solvents for reactions involving this compound, ensuring homogeneity.

-

Purification: Anti-solvent crystallization can be employed for purification. For example, dissolving the compound in methanol and adding a non-polar solvent like hexane could induce precipitation of the purified product.

-

Drug Formulation: The limited aqueous solubility suggests that for pharmaceutical applications, formulation strategies such as salt formation (by reacting the carboxylic acid or amino group) or the use of co-solvents may be necessary to achieve desired concentrations for in-vitro and in-vivo studies.[9]

By applying the principles and protocols detailed herein, researchers can confidently handle this compound, optimizing its use in the synthesis of next-generation pharmaceuticals and other advanced materials.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 41680-34-6 [chemicalbook.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. homework.study.com [homework.study.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. m.youtube.com [m.youtube.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. Solubility factors when choosing a solvent [labclinics.com]

- 11. chembk.com [chembk.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pharmatutor.org [pharmatutor.org]

- 14. quora.com [quora.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Tautomerism of 3-Aminopyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopyrazole-4-carboxylic acid is a versatile heterocyclic building block pivotal in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[1][2][3] A critical, yet often nuanced, aspect of its chemical behavior is tautomerism, the phenomenon where a molecule exists in two or more interconvertible structural forms.[4] This guide provides a comprehensive exploration of the tautomeric landscape of this compound, delving into the structural nuances, the analytical methodologies for characterization, and the implications for drug design and development. By synthesizing theoretical principles with practical, field-proven insights, this document serves as an authoritative resource for researchers navigating the complexities of pyrazole chemistry.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism is a form of structural isomerism where isomers of a compound can readily interconvert.[4][5] The most common type, prototropic tautomerism, involves the migration of a proton, often accompanied by a shift in double bonds.[5][6] In heterocyclic chemistry, this phenomenon is particularly prevalent and can be broadly categorized into annular and side-chain tautomerism.[4]

-

Annular Tautomerism: Involves the movement of a proton between two or more heteroatoms within the ring system. For pyrazoles, this typically involves a 1,2-proton shift between the two adjacent nitrogen atoms.[7][8]

-

Side-Chain Tautomerism: Occurs when a proton moves between a ring atom and a side-chain atom.[4]

The tautomeric equilibrium, or the relative population of each tautomer, is a delicate balance influenced by several factors including the electronic nature of substituents, the solvent, temperature, and pH.[7][9] Understanding the predominant tautomeric form is crucial as it dictates the molecule's reactivity, spectroscopic properties, and, significantly, its biological activity.[10]

The Tautomeric Forms of this compound

For this compound, several tautomeric forms are theoretically possible due to the presence of the pyrazole ring nitrogens, the amino group, and the carboxylic acid group. The primary equilibrium of interest is the annular tautomerism involving the pyrazole ring.

The two principal annular tautomers are:

-

3-Amino-1H-pyrazole-4-carboxylic acid: The proton resides on the nitrogen at position 1.

-

5-Amino-1H-pyrazole-4-carboxylic acid: The proton resides on the nitrogen at position 2 (which becomes position 1 upon re-numbering).

Theoretical studies, supported by experimental evidence on related 3(5)-aminopyrazoles, suggest that the relative stability of these tautomers is heavily influenced by the electronic properties of the substituents.[8][11] Electron-donating groups, such as the amino group, tend to stabilize the tautomer where the substituent is at the 3-position (3-amino tautomer).[8][11] Conversely, electron-withdrawing groups, like a carboxylic acid, favor the tautomer where the substituent is at the 5-position.[11]

In the case of this compound, the interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group creates a nuanced equilibrium. Computational studies are essential to predict the relative energies of the tautomers in the gas phase and in different solvents.[11][12]

Analytical Methodologies for Tautomer Characterization

A multi-faceted analytical approach is imperative for the unambiguous identification and quantification of tautomers.[13] No single technique can provide a complete picture, and the cross-validation of data from orthogonal methods is the gold standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[14][15] Key parameters for analysis include chemical shifts, coupling constants, and the effects of temperature and isotopic substitution.[14]

-

¹H and ¹³C NMR: The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment and can differentiate between tautomers.[16][17] In cases of rapid interconversion on the NMR timescale, averaged signals are observed.[7] Lowering the temperature can sometimes slow the exchange rate sufficiently to resolve individual signals.[7]

-

¹⁵N NMR: This technique is particularly informative for pyrazoles as it directly probes the nitrogen atoms involved in the tautomeric exchange.[16][18] The chemical shifts of the pyrrole-like and pyridine-like nitrogens are distinct for each tautomer.[18]

Experimental Protocol: Variable Temperature ¹H NMR

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a high-quality NMR tube.

-

Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Low-Temperature Scans: Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate at each temperature before acquiring a spectrum.

-

Data Analysis: Monitor for the decoalescence of averaged signals into distinct sets of resonances corresponding to the individual tautomers.

-

Quantification: Integrate the signals for each tautomer at a temperature where exchange is slow to determine their relative populations and calculate the equilibrium constant (Keq).[15]

UV-Vis Spectroscopy

Experimental Protocol: Solvatochromic Study

-

Stock Solution: Prepare a concentrated stock solution of this compound in a polar, aprotic solvent like DMSO.

-

Solvent Series: Prepare a series of dilute solutions in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the shifts in the absorption maxima (λmax) and changes in the spectral shape as a function of solvent polarity. These changes can be correlated with the preferential stabilization of one tautomer over another.[19]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state.[22][23][24] It can unambiguously determine the position of the proton and thus identify the tautomeric form present in the crystal lattice.[25][26] However, it is important to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution.[16]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting and Data Collection: Select a high-quality crystal and mount it on a goniometer head.[22] Collect diffraction data using a diffractometer, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.[22][25]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[25]

-

Analysis: The refined structure will reveal the location of the pyrazole NH proton, definitively identifying the tautomer present in the solid state.

Table 1: Comparison of Analytical Techniques for Tautomer Analysis

| Analytical Method | Principle | Advantages | Disadvantages | Application in Tautomer Analysis |

| NMR Spectroscopy | Measures magnetic properties of atomic nuclei.[13] | Provides unambiguous structural information; allows for quantification of tautomers in solution.[13] | Relatively low sensitivity; complex interpretation for mixtures.[13] | Identification of specific tautomers; determination of tautomer ratios.[13] |

| UV-Vis Spectroscopy | Measures absorption of UV-Visible light by molecules.[9] | High sensitivity; simple instrumentation. | Broad, overlapping spectra can be difficult to resolve.[27] | Studying the effects of solvent and pH on tautomeric equilibria.[9] |

| X-ray Crystallography | Diffraction of X-rays by a single crystal.[22] | Provides definitive solid-state structure.[22] | Crystal growth can be difficult; solid-state structure may not reflect solution behavior.[16][27] | Unambiguous identification of the tautomer in the solid state.[22] |

| Computational Chemistry | Theoretical calculations of molecular structure and energy.[11] | Predictive power; provides insights into relative stabilities and transition states.[12] | Accuracy is dependent on the level of theory and basis set used.[11] | Guiding experimental design; supporting the interpretation of experimental data.[13] |

Implications for Drug Development

The tautomeric form of a drug molecule can have profound effects on its pharmacological profile.

-

Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns, which can lead to significant differences in binding affinity to a biological target.

-

Physicochemical Properties: Tautomers can exhibit different solubilities, lipophilicities (logP), and pKa values, all of which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.

-

Intellectual Property: The specific tautomeric form of a compound can be a key aspect of a patent claim, making its thorough characterization essential for protecting intellectual property.

Conclusion

The tautomerism of this compound is a complex phenomenon with significant implications for its application in medicinal chemistry and drug development. A comprehensive understanding of its tautomeric landscape requires a synergistic approach, combining the detailed solution-state insights from NMR spectroscopy, the environmental sensitivity of UV-Vis spectroscopy, the definitive solid-state picture from X-ray crystallography, and the predictive power of computational chemistry. For researchers and scientists in the field, a rigorous characterization of tautomerism is not merely an academic exercise but a foundational component of rational drug design, leading to the development of safer, more effective, and patentably distinct therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 41680-34-6 [chemicalbook.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Tautomer - Wikipedia [en.wikipedia.org]

- 6. Tautomer [chemeurope.com]

- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. purkh.com [purkh.com]

- 13. benchchem.com [benchchem.com]

- 14. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. cris.unibo.it [cris.unibo.it]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Stability and Storage of 3-Aminopyrazole-4-carboxylic Acid

Introduction: The Pivotal Role of a Versatile Heterocycle

3-Aminopyrazole-4-carboxylic acid is a key heterocyclic building block in the landscape of modern drug discovery and development. Its pyrazole core, substituted with both an amino and a carboxylic acid group, provides a versatile scaffold for the synthesis of a wide array of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1][2] The inherent stability of the pyrazole ring contributes to the metabolic stability of many pharmaceuticals derived from it.[3] However, the functional groups appended to this core introduce specific chemical liabilities that must be thoroughly understood to ensure the integrity, purity, and potency of the molecule throughout its lifecycle—from synthesis and storage to its application in research and formulation.

This technical guide provides an in-depth analysis of the chemical stability of this compound. It is intended for researchers, scientists, and drug development professionals who handle this compound. We will explore its susceptibility to various environmental factors, propose likely degradation pathways based on its chemical structure, and provide evidence-based recommendations for optimal storage and handling. Furthermore, we will outline a comprehensive experimental protocol for conducting forced degradation studies, a critical step in developing stability-indicating analytical methods.

Section 1: Chemical Stability Profile

The stability of a molecule is not an inherent, static property but rather a dynamic response to its environment. For this compound, its stability is largely dictated by the interplay between the aromatic pyrazole ring and its amino and carboxylic acid functional groups. While the pyrazole ring itself is relatively resistant to oxidation and reduction, the appended functionalities are key sites for potential degradation.[4][5]

Thermal Stability

Thermal stress is a critical factor to consider for solid-state compounds. For this compound, elevated temperatures can induce degradation through several mechanisms. The most probable pathway is the decarboxylation of the carboxylic acid group, a common thermal degradation route for many carboxylic acids. At higher temperatures, cleavage of the pyrazole ring itself can occur.[6]

Table 1: Summary of Thermal Stability Characteristics

| Stress Condition | Potential Degradation Pathway | Expected Outcome |

| Elevated Temperature (Dry Heat) | Decarboxylation of the carboxylic acid group. | Formation of 3-aminopyrazole and carbon dioxide. |

| High Temperature | Cleavage of the N-N or C-N bonds in the pyrazole ring. | Generation of smaller, fragmented impurities. |

Hydrolytic Stability

Hydrolysis studies across a range of pH values are crucial for understanding the stability of a compound in aqueous environments, which is relevant for both storage of solutions and potential formulation development. While the pyrazole ring is generally stable, the amino and carboxylic acid groups can exhibit pH-dependent reactivity.

-

Acidic Conditions: Under strong acidic conditions, while the pyrazole ring remains stable, protonation of the amino group can occur. The stability of related heterocyclic amines has been shown to be compromised under acidic conditions, leading to hydrolysis.[7]

-

Neutral Conditions: In neutral pH, the compound is expected to be relatively stable.

-

Alkaline Conditions: In basic media, the carboxylic acid will be deprotonated to form a carboxylate salt. While this generally increases aqueous solubility, strong alkaline conditions can promote oxidative degradation, especially in the presence of air.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions. Functional groups such as carbonyls and nitro aromatics are known to be photosensitive.[8] Although the pyrazole ring itself is aromatic, the presence of the amino group could increase its susceptibility to photodegradation. Photolytic stress can lead to complex degradation pathways, including oxidation and ring rearrangements.[9] Therefore, protection from light is a critical precaution.

Oxidative Stability

The amino group on the pyrazole ring makes this compound particularly susceptible to oxidation.[10] Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of colored degradation products. This is a common degradation pathway for arylamines, which can form quinone-imine type structures or undergo oxidative coupling.[1] The use of hydrogen peroxide in forced degradation studies is a standard method to probe this vulnerability.[11]

Section 2: Proposed Degradation Pathways

Based on the chemical nature of this compound and the general reactivity of pyrazole derivatives, we can propose several likely degradation pathways under stress conditions. Understanding these pathways is fundamental to developing specific, stability-indicating analytical methods.

Diagram 1: Key Proposed Degradation Pathways

Caption: Proposed degradation pathways for this compound.

Section 3: Recommended Storage and Handling Conditions

To maintain the chemical integrity of this compound, adherence to appropriate storage and handling protocols is paramount. The following recommendations are synthesized from safety data sheets and best practices for handling air- and light-sensitive compounds.[12][13]

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration (2-8°C) is recommended for long-term storage. | To minimize the rate of potential thermal degradation, such as decarboxylation. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation of the amino group by atmospheric oxygen.[10] |

| Light | Protect from light by storing in an amber vial or in a dark place. | To prevent photochemical degradation. |

| Moisture | Keep in a dry place. Store in a desiccator if necessary. | To avoid potential hydrolysis and to prevent clumping of the solid material. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | To prevent vigorous and potentially hazardous reactions.[12] |

For handling, it is advised to work in a well-ventilated area, preferably under an inert atmosphere, especially when the compound will be in solution. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.

Section 4: Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and for the development and validation of a stability-indicating analytical method.[8][11] The following is a generalized protocol that can be adapted for this compound.

Objective

To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to generate potential degradation products for the development of a stability-indicating assay.

Materials and Reagents

-

This compound

-

HPLC-grade methanol and water

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% solution

-

HPLC system with a UV/PDA detector

-

pH meter

-

Photostability chamber

-

Oven

Experimental Workflow

Diagram 2: Forced Degradation Experimental Workflow

Caption: Workflow for the forced degradation study.

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Keep one set of samples at room temperature and another at 60°C.

-

Withdraw aliquots at different time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before dilution and analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Follow the same temperature and time point procedure as for acid hydrolysis.

-

Neutralize the aliquots with an equivalent amount of 0.1 N HCl before analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the samples at room temperature and monitor at various time points.

-

Dilute the samples for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in an oven at 80°C for 72 hours.

-

At the end of the study, dissolve the solid in methanol to the target concentration for analysis.

-

-

Photolytic Degradation:

-

Expose both the solid compound and a solution (in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

Prepare the samples for analysis.

-

-

Analysis:

-

Analyze all stressed samples, along with a non-stressed control, using a suitable HPLC method with a PDA detector.

-

The PDA detector will help in assessing peak purity and identifying the formation of new chromophores.

-

The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.

-

Conclusion

This compound is a compound of significant interest in pharmaceutical research. While its pyrazole core imparts a degree of metabolic stability, its amino and carboxylic acid functional groups are susceptible to degradation under specific environmental conditions. A thorough understanding of its stability profile—particularly its sensitivity to heat, light, and oxidation—is crucial for maintaining its quality and for the development of robust analytical methods and stable formulations. The recommendations and protocols outlined in this guide provide a framework for the safe and effective use of this important molecule, ensuring the reliability and reproducibility of research and development outcomes.

References

- 1. Oxidative dehydrogenative couplings of pyrazol-5-amines selectively forming azopyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Kochetkov Hemiaminal hydrolysis under acidic, alkaline, and neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives - Universidad Andrés Bello [researchers.unab.cl]

- 10. researchgate.net [researchgate.net]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. ijrpr.com [ijrpr.com]

- 13. researchgate.net [researchgate.net]

Acidity and pKa of 3-Aminopyrazole-4-carboxylic acid

An In-Depth Technical Guide to the Acidity and pKa of 3-Aminopyrazole-4-carboxylic Acid

Executive Summary

This compound is a pivotal heterocyclic building block in medicinal chemistry, notably utilized in the synthesis of complex pharmaceutical compounds, including Factor Xa inhibitors and degradation products of Zaleplon.[1] Its chemical structure, featuring a carboxylic acid, an amino group, and a pyrazole ring, presents a complex acid-base profile. This guide provides a comprehensive analysis of the molecule's acidity and its multiple pKa values, addressing the significant influence of annular tautomerism. We will explore the theoretical underpinnings of its ionization behavior, detail rigorous experimental methodologies for pKa determination, and outline powerful computational approaches for prediction. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties to inform synthesis, formulation, and biological activity studies.

Molecular Structure and Ionizable Centers

This compound (IUPAC Name: 3-Amino-1H-pyrazole-4-carboxylic acid) is an amphoteric molecule possessing three distinct ionizable centers that dictate its charge state across the physiological pH range:

-

Carboxylic Acid (-COOH): A Brønsted-Lowry acid that donates a proton to form a carboxylate anion (-COO⁻).

-

Amino Group (-NH₂): A Brønsted-Lowry base that accepts a proton to form a protonated amino group (-NH₃⁺).

-

Pyrazole Ring Nitrogens: The pyrazole ring contains two nitrogen atoms. The pyridine-like nitrogen (at position 2) is basic and can be protonated, while the pyrrole-like nitrogen (at position 1) is weakly acidic and can be deprotonated under strongly basic conditions.[2][3]

The interplay between these groups is complicated by the phenomenon of tautomerism, which is central to understanding the molecule's behavior in solution.

The Critical Role of Tautomerism in Pyrazoles

Unsubstituted or asymmetrically substituted pyrazoles exhibit annular prototropic tautomerism, where a proton shifts between the two adjacent ring nitrogen atoms.[2][4] For this compound, this results in an equilibrium between two primary tautomers: the 3-amino-1H-pyrazole and the 5-amino-1H-pyrazole forms.

The relative stability and population of these tautomers are governed by the electronic nature of the substituents and the properties of the solvent.[4][5]

-

Electron-Donating Groups (EDGs) like the amino group (-NH₂) tend to favor the tautomer where the proton is on the adjacent nitrogen (3-amino tautomer).[6]

-

Electron-Withdrawing Groups (EWGs) like the carboxylic acid (-COOH) tend to destabilize an adjacent pyrrole-like nitrogen, favoring the tautomer where the proton is on the nitrogen further away (5-amino tautomer).[6]

Given the presence of both an EDG and an EWG, the equilibrium in solution is a delicate balance. This tautomerism means that macroscopic pKa values are a population-weighted average of the microscopic pKa values of each individual tautomer.

Caption: Annular tautomerism of this compound.

Expected pKa Values and Influencing Factors

We can anticipate three primary macroscopic pKa values for this molecule in an aqueous environment.

| Ionizable Group | Expected pKa Range | Influencing Factors |

| Carboxylic Acid (pKa₁) | 2.0 – 4.0 | The electron-withdrawing pyrazole ring enhances acidity (lowers pKa) compared to benzoic acid (pKa ~4.2). Intramolecular hydrogen bonding may also play a role. |

| Pyrazole Ring (pKa₂) | 1.0 – 3.0 | Refers to the protonation of the pyridine-like nitrogen. The parent pyrazole has a conjugate acid pKa of ~2.5.[7][8] The substituents will modulate this value. |

| Amino Group (pKa₃) | 3.5 – 5.5 | Refers to the pKa of the protonated amino group (-NH₃⁺). The aromatic nature of the pyrazole ring significantly reduces the basicity of the amino group compared to aliphatic amines (pKa ~10-11), making it a much weaker base. |

| Pyrazole N-H (pKa₄) | > 12 | The deprotonation of the pyrrole-like N-H proton occurs at a high pH. Predicted values are around 15.[1][9] This is typically outside the physiological range. |

Note: The numbering of pKa values (pKa₁, pKa₂, etc.) is assigned in order of increasing value, from most acidic to least acidic.

Experimental Determination of pKa Values

Accurate pKa determination requires robust experimental methods. Potentiometric and spectrophotometric titrations are the most common and reliable techniques.

Methodology 1: Potentiometric Titration

Causality and Choice of Method: Potentiometric titration is a direct and widely used method that measures the pH of a solution as a function of added titrant volume.[10] It is particularly effective for compounds with multiple, well-separated pKa values, as each equivalence point corresponds to the complete titration of one ionizable group, with the pKa found at the halfway point.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).

-

Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

-

Prepare a 0.1 M solution of potassium chloride (KCl) to maintain constant ionic strength.

-

Accurately weigh ~50 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water containing KCl. Gentle heating or the addition of a co-solvent like methanol may be necessary if solubility is low.

-

-

Instrument Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) at the experimental temperature (25 °C).

-

Titration Procedure:

-

Immerse the calibrated pH electrode and a temperature probe into the analyte solution.

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence points.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate the titration curve.

-

Calculate the first and second derivatives of the curve. The peaks in the first derivative plot correspond to the equivalence points.

-

The pKa values are determined from the pH at the half-equivalence points (e.g., pKa₁ is the pH at half the volume of the first equivalence point).

-

Caption: Workflow for pKa determination by potentiometric titration.

Methodology 2: UV-Vis Spectrophotometric Titration

Causality and Choice of Method: This method leverages the fact that the protonated and deprotonated forms of a molecule often have distinct UV-Vis absorption spectra. By monitoring absorbance changes across a range of pH values, one can determine the pKa.[11] It is exceptionally sensitive, requires very little sample, and is ideal for compounds with poor aqueous solubility or pKa values at the extremes of the pH scale.

Step-by-Step Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 12) with a constant ionic strength.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of sample solutions by adding a small, constant aliquot of the stock solution to each buffer.

-

Spectral Acquisition:

-

Set a UV-Vis spectrophotometer to scan a relevant wavelength range (e.g., 200-400 nm).

-

Use the corresponding buffer as a blank for each measurement.

-

Record the absorption spectrum for each sample solution at each pH.

-

-

Data Analysis:

-

Identify wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at these key wavelengths versus pH. The resulting data should form a sigmoidal curve.

-

Fit the data to the appropriate form of the Henderson-Hasselbalch equation using non-linear regression analysis. The inflection point of the sigmoid curve corresponds to the pKa.

-

Computational pKa Prediction

Causality and Rationale: Computational chemistry provides a powerful tool for predicting pKa values and understanding the structural and electronic factors that determine acidity.[12] Density Functional Theory (DFT) combined with a continuum solvation model offers a balance of accuracy and computational efficiency.[13][14] This approach is invaluable for novel molecules where experimental data is unavailable or for dissecting complex equilibria involving multiple tautomers.

Methodology: The Thermodynamic Cycle

The pKa is calculated from the Gibbs free energy of the acid dissociation reaction in solution (ΔG°aq). This value is typically determined using a thermodynamic cycle that breaks the process into more easily calculated gas-phase energies and solvation free energies.

References